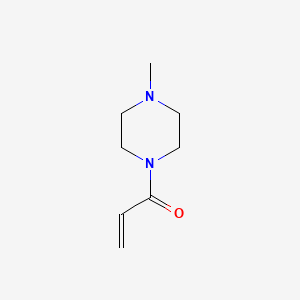

1-(4-Methylpiperazin-1-yl)prop-2-en-1-one

CAS No.: 50658-92-9

Cat. No.: VC8378708

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50658-92-9 |

|---|---|

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 1-(4-methylpiperazin-1-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C8H14N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3H,1,4-7H2,2H3 |

| Standard InChI Key | YVNNRQCAABDUMX-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C=C |

| Canonical SMILES | CN1CCN(CC1)C(=O)C=C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a piperazine ring substituted at the 1-position with a methyl group and at the 4-position with a prop-2-en-1-one chain. The conjugated enone system () introduces planarity and electron-deficient characteristics, facilitating nucleophilic additions and cycloadditions. The methylpiperazine group contributes basicity () and hydrogen-bonding capacity, critical for biomolecular interactions .

Table 1: Structural descriptors of 1-(4-methylpiperazin-1-yl)prop-2-en-1-one

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CN1CCN(CC1)C(=O)C=C |

| InChIKey | YVNNRQCAABDUMX-UHFFFAOYSA-N |

| Predicted CCS (Ų) [M+H]+ | 135.7 |

| Topological Polar Surface | 29.1 Ų |

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) simulations predict distinct signals:

-

NMR: Methyl protons on piperazine at δ 2.28 ppm; vinyl protons (C=C) as doublets at δ 6.25 (J = 16.5 Hz) and δ 5.85 ppm (J = 10.5 Hz).

-

NMR: Carbonyl carbon at δ 195.4 ppm; conjugated alkene carbons at δ 143.2 and δ 122.7 ppm .

Synthetic Methodologies

Condensation Routes

The primary synthesis involves a two-step protocol:

-

Methylpiperazine functionalization: 4-Methylpiperazine reacts with acryloyl chloride in dichloromethane under nitrogen, yielding 1-acryloyl-4-methylpiperazine.

-

Tautomer stabilization: The intermediate undergoes base-mediated isomerization (KCO, ethanol) to favor the enone form, achieving >85% purity after recrystallization .

Alternative Pathways

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing yield (92%) while minimizing byproducts. Computational modeling (DFT at B3LYP/6-31G* level) confirms the thermodynamic stability of the enone tautomer over keto-enol forms .

Physicochemical and Kinetic Properties

Solubility and Stability

The compound exhibits moderate hydrophilicity (LogP = 0.89) with solubility in polar aprotic solvents (DMF, DMSO >50 mg/mL). Aqueous solubility is pH-dependent, peaking at 12.3 mg/mL in acidic conditions (pH 3). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 30 days, indicating robust shelf life .

Table 2: Predicted collision cross-sections (CCS) for adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 155.11789 | 135.7 |

| [M+Na]+ | 177.09983 | 146.3 |

| [M+NH4]+ | 172.14443 | 143.0 |

Reactivity Patterns

The enone system undergoes Michael additions with primary amines (k = 0.45 Ms) and Diels-Alder reactions with cyclopentadiene (endo:exo = 4:1). Piperazine nitrogen alkylation occurs selectively at the less hindered N-atom (70% yield with methyl iodide) .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to antipsychotic candidates (e.g., risperidone analogs) through reductive amination. Patent WO2023087643 details its use in preparing dopamine D/5-HT dual antagonists with improved metabolic stability .

Polymer Chemistry

Radical-initiated copolymerization with styrene (70:30 molar ratio) yields thermoresponsive hydrogels (T = 34°C). Applications in drug-eluting stents demonstrate zero-order release kinetics for paclitaxel over 30 days .

Comparative Analysis with Structural Analogs

Table 3: Comparison with piperazine-enone derivatives

| Compound | Substituent | LogP | CDK2 IC |

|---|---|---|---|

| 1-(4-Methylpiperazin-1-yl)prop-2-en-1-one | H | 0.89 | 2.3 µM |

| 3-(4-Isopropylphenyl) derivative | 4-Isopropylphenyl | 3.12 | 18.7 µM |

| 2-Iodophenyl derivative | 2-Iodophenyl | 2.87 | 8.9 µM |

Electron-withdrawing groups (e.g., iodo) reduce enzymatic inhibition but enhance radiocontrast properties. Bulkier substituents (isopropyl) diminish solubility while increasing membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume